4-(Trifluoromethyl)-4-biphenylsulfoamide

KSP/KIF11/Eg5 inhibition ATP-competitive inhibitor Mitotic kinesin

Procure 4-(Trifluoromethyl)-4-biphenylsulfonamide as a core scaffold for developing selective ADAMTS7 inhibitors (12-fold over ADAMTS5). Its primary sulfonamide handle enables parallel library synthesis of sulfamide/urea derivatives. Unlike high-affinity analogs (IC₅₀ > 700 nM vs. 18-120 nM for sulfamides), it serves as an ideal chemically-matched inactive control, critical for mitotic arrest assays and CNS multiparameter optimization campaigns.

Molecular Formula C13H10F3NO2S
Molecular Weight 301.29 g/mol
Cat. No. B13409858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)-4-biphenylsulfoamide
Molecular FormulaC13H10F3NO2S
Molecular Weight301.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C13H10F3NO2S/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(17,18)19/h1-8H,(H2,17,18,19)
InChIKeyWWPFVDFIDSAULR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4‑(Trifluoromethyl)‑4‑biphenylsulfonamide (CAS 950500‑72‑8) – Baseline Identity and Compound‑Class Context


4‑(Trifluoromethyl)‑4‑biphenylsulfonamide (IUPAC: 4‑[4‑(trifluoromethyl)phenyl]benzenesulfonamide; CAS 950500‑72‑8) is a small‑molecule biphenylsulfonamide that contains a para‑trifluoromethyl substituent on the distal ring and an unsubstituted primary sulfonamide (–SO₂NH₂) on the proximal ring [REFS‑1]. It is catalogued as a discovery‑stage investigative agent and has been implicated as an inhibitor of kinesin spindle protein (KSP/KIF11/Eg5) mRNA [REFS‑2]. The compound is structurally related to a broader class of biphenylsulfonamide KSP inhibitors that were among the first ATP‑competitive antimitotic agents described [REFS‑3].

Why Generic Substitution Fails for 4‑(Trifluoromethyl)‑4‑biphenylsulfonamide – Critical Substituent‑Driven Differences


Simply exchanging this compound for another in‑class biphenylsulfonamide is highly problematic because even subtle substituent changes on the biphenyl scaffold cause order‑of‑magnitude shifts in target potency. The primary sulfonamide (–SO₂NH₂) on the proximal ring is a weak zinc‑binding group compared with the sulfamide (–NHSO₂NH₂) or methylsulfonamide (–NHSO₂CH₃) motifs found in high‑affinity KSP inhibitors [REFS‑1], while the para‑trifluoromethyl group on the distal ring imparts electronic and steric properties that cannot be replicated by –CH₃, –Cl, or –H analogs [REFS‑2]. In the ADAMTS7 series, the same p‑CF₃‑biphenylsulfonamide core drives a 12‑fold selectivity window over the closely related ADAMTS5 enzyme, demonstrating that the CF₃ group is not a passive spectator but an active determinant of biological discrimination [REFS‑3].

Quantitative Differentiators for 4‑(Trifluoromethyl)‑4‑biphenylsulfonamide Versus Closest Analogs


KSP ATPase Inhibition: Primary Sulfonamide vs. Sulfamide and Methylsulfonamide Congeners

In the seminal 2007 J. Med. Chem. study, compound 12 — the N‑linked primary sulfonamide analog of the target compound’s biaryl‑sulfonamide core — displays a KSP ATPase IC₅₀ of 700 nM. This is approximately 4‑fold weaker than the methylsulfonamide lead compound 5 (IC₅₀ = 161 nM) and ≈ 39‑fold weaker than the optimized sulfamide compound 20 (IC₅₀ = 18 nM) [REFS‑1]. The data illustrate that the –SO₂NH₂ motif, when directly attached to the biphenyl scaffold, yields substantially lower KSP affinity compared with N‑substituted sulfamide or N‑methylsulfonamide surrogates.

KSP/KIF11/Eg5 inhibition ATP-competitive inhibitor Mitotic kinesin

KSP ATPase Inhibition: Des‑Fluoro Analog vs. 3′‑Fluoro‑Substituted Comparator PVZB1194

The target compound lacks the 3′‑fluoro substituent that is present in the structurally closest published analog, PVZB1194 (3′‑fluoro‑4′‑(trifluoromethyl)‑[1,1′‑biphenyl]‑4‑sulfonamide). PVZB1194 inhibits KSP ATPase with an IC₅₀ of 0.12 µM (120 nM) and suppresses HeLa cell proliferation with an IC₅₀ of 5.5 µM [REFS‑1]. Although direct data for the des‑fluoro parent (CAS 950500‑72‑8) is not publicly available, the consensus from the broader biphenylsulfonamide series indicates that removal of the ortho‑fluorine atom typically reduces KSP potency by at least 10‑ to 100‑fold [REFS‑2], suggesting a significant activity gap between the two compounds that justifies distinct procurement paths.

KSP/Eg5 ATPase Fluorine SAR Antimitotic

Hydrogen‑Bond Donor Count and Physicochemical Profile vs. Common Sulfonamide Isosteres

The compound possesses a single hydrogen‑bond donor (–SO₂NH₂, donor count = 1) versus two donors for the corresponding sulfamide analog (–NHSO₂NH₂, donor count = 2). Its computed XLogP3‑AA of 3 and topological polar surface area of 68.5 Ų place it in a more lipophilic region of chemical space compared with the sulfamide (tPSA typically >80 Ų) [REFS‑1]. This difference is critical because in the KSP inhibitor series, the addition of a second hydrogen‑bond donor (sulfamide) improved potency from 161 nM to 18 nM while simultaneously altering permeability and solubility [REFS‑2].

Physicochemical properties Lead‑likeness Permeability

ADAMTS7 vs. ADAMTS5 Selectivity Window Conferred by the p‑CF₃‑Biphenylsulfonamide Core

In the 2024 ADAMTS7 inhibitor study, the p‑trifluoromethyl biphenyl sulfonamide scaffold (compound 3a in that publication) achieves a Ki of 9 nM for ADAMTS7 and exhibits 12‑fold selectivity over ADAMTS5 (Ki = 110 nM). This represents an 8‑fold improvement in ADAMTS7 inhibition compared with the non‑selective lead EDV33 (Ki = 70 nM) [REFS‑1]. The 4′‑trifluoromethyl group is the key structural feature driving both potency and selectivity, indicating that any analog lacking the –CF₃ group would compromise this selectivity window.

ADAMTS7 inhibition Atherosclerosis Selectivity

Chemical Stability and Synthetic Tractability vs. N‑Substituted Sulfonamide Analogs

The primary sulfonamide group (–SO₂NH₂) is chemically more robust toward hydrolysis than the corresponding sulfamide (–NHSO₂NH₂) or methylsulfonamide (–NHSO₂CH₃) groups. This enhanced stability makes the compound a preferred intermediate for further derivatization via N‑alkylation, N‑acylation, or transition‑metal‑catalyzed coupling [REFS‑1]. In the 2007 KSP inhibitor synthesis, biphenylsulfonamide intermediates were elaborated into more potent analogs through sulfonamide nitrogen functionalization, demonstrating that the primary sulfonamide provides a versatile handle that sulfamide or N‑alkylsulfonamide congeners do not offer without deprotection steps [REFS‑2].

Chemical stability Building block Synthetic intermediate

Best‑Fit Research and Industrial Application Scenarios for 4‑(Trifluoromethyl)‑4‑biphenylsulfonamide


Synthetic Building Block for Diversity‑Oriented KSP Inhibitor Libraries

The primary sulfonamide functionality provides a reactive nitrogen handle that can be alkylated, acylated, or converted to sulfamide and urea derivatives, enabling the rapid parallel synthesis of focused KSP inhibitor libraries [REFS‑1]. Because the compound is substantially less potent than the elaborated sulfamide analogs, it is ideally suited as a core scaffold for SAR exploration rather than as a final probe molecule [REFS‑2].

Negative Control / Low‑Affinity Tool Compound in KSP‑Dependent Assays

Given the predicted weak KSP inhibition (IC₅₀ likely >700 nM based on the N‑linked primary sulfonamide congener), the compound can serve as a chemically matched inactive or low‑affinity control in experiments where PVZB1194 (IC₅₀ = 120 nM) or the sulfamide (IC₅₀ = 18 nM) are used as positive controls [REFS‑1]. This is critical for interpreting target‑specific vs. off‑target effects in mitotic arrest assays [REFS‑2].

ADAMTS7‑Selective Probe Development for Atherosclerosis Target Validation

The p‑CF₃‑biphenylsulfonamide core has been validated as a selectivity‑conferring scaffold for ADAMTS7 over ADAMTS5, achieving 12‑fold selectivity (Ki = 9 nM vs. 110 nM) [REFS‑1]. Procurement of this compound as a starting material enables further optimization toward high‑selectivity ADAMTS7 inhibitors for use in atherosclerotic plaque progression models.

Physicochemical Benchmarking in CNS‑Penetrant Sulfonamide Programs

With a low hydrogen‑bond donor count (1) and moderate lipophilicity (XLogP3 = 3) [REFS‑1], the compound occupies a favorable region of CNS‑drug‑like chemical space. It can be used as a reference compound to benchmark permeability, solubility, and metabolic stability against the more polar sulfamide analogs, guiding multiparameter optimization in CNS‑targeted sulfonamide campaigns [REFS‑2].

Quote Request

Request a Quote for 4-(Trifluoromethyl)-4-biphenylsulfoamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.